Chemical structure and properties of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline
Chemical structure and properties of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline
This is a comprehensive technical monograph on 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline , a specialized intermediate in medicinal chemistry.
Chemical Class: Biaryl Amine / N-Arylpyrazole Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, Factor Xa Analogues)
Executive Summary
4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline is a bifunctional building block characterized by an electron-rich aniline core coupled to an electron-deficient pyrazole ring. Its structural uniqueness lies in the orthogonal reactivity of its two primary functional handles: the nucleophilic primary amine (-NH₂) and the electrophilic bromopyrazole moiety.
This molecule serves as a critical scaffold in the synthesis of small-molecule inhibitors, particularly for tyrosine kinases (e.g., JAK, BTK) and coagulation factors (Factor Xa). The 2-methoxy substituent (o-anisidine motif) is strategically positioned to modulate solubility, lipophilicity, and metabolic stability, often acting as an intramolecular hydrogen bond acceptor to lock the conformation of downstream drug candidates.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline |
| Molecular Formula | C₁₀H₁₀BrN₃O |
| Molecular Weight | 268.11 g/mol |
| SMILES | COc1cc(n2cc(Br)cn2)ccc1N |
| CAS Number | Not widely indexed; often custom-synthesized. (Related: 59557-91-4 for 4-bromo-2-methoxyaniline) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 145–150 °C (Predicted based on structural analogs) |
Structural Logic & Electronic Properties
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N-Aryl Linkage: The pyrazole ring is attached via the N1 nitrogen to the C4 position of the aniline. This N-C bond is robust and generally metabolically stable.
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Electronic Push-Pull: The methoxy group (electron-donating, +M effect) at the ortho position to the amine increases the nucleophilicity of the aniline nitrogen, facilitating amide coupling or reductive amination.
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Bromine Handle: The bromine atom at the C4 position of the pyrazole is a "silent" electrophile. It is stable under standard amide coupling conditions but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of diversity elements.
Synthesis & Manufacturing Protocols
The synthesis of this molecule requires a strategic approach to avoid regioisomeric mixtures (N1 vs. N2 arylation of pyrazole) and to preserve the bromine functionality. The most reliable route involves a Copper-Catalyzed Ullmann-Type Coupling followed by a selective reduction.
Retrosynthetic Analysis
The target molecule is best disconnected at the N(pyrazole)-C(aryl) bond.
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Precursors: 4-Bromopyrazole + 4-Iodo-2-nitroanisole.
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Rationale: Using the nitro precursor avoids competing N-arylation of the aniline amine. The iodine on the aryl ring provides the necessary reactivity for the Ullmann coupling.
Detailed Protocol (Step-by-Step)
Step 1: N-Arylation (Ullmann Coupling)
Reaction: Coupling of 4-bromopyrazole with 4-iodo-2-nitroanisole.
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Reagents:
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4-Bromopyrazole (1.0 equiv)
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4-Iodo-2-nitroanisole (1.1 equiv)
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Catalyst: Copper(I) Iodide (CuI, 10 mol%)
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Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.
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Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃).
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Solvent: DMF or DMSO (Anhydrous).
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Procedure:
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Charge a reaction vessel with CuI, Base, and the aryl iodide. Purge with Argon.
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Add the ligand, 4-bromopyrazole, and solvent.
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Heat the mixture to 110 °C for 12–24 hours. Monitor by TLC/LC-MS for the disappearance of 4-bromopyrazole.
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Checkpoint: Ensure the bromine on the pyrazole remains intact (no dehalogenation).
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Workup:
Step 2: Selective Nitro Reduction
Reaction: Reduction of the nitro group to the primary amine without de-brominating the pyrazole.
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Reagents:
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Intermediate from Step 1.[5]
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Reductant: Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).
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Solvent: Ethanol/Water (3:1).
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Note: Avoid catalytic hydrogenation (H₂/Pd-C) as it will likely cleave the C-Br bond.
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Procedure:
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Suspend the nitro compound in EtOH/Water.
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Add Fe powder and NH₄Cl.
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Heat to reflux (70–80 °C ) for 2–4 hours.
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Monitor by LC-MS for the conversion of -NO₂ (M+) to -NH₂ (M-30).
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Workup:
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Filter the hot mixture through Celite to remove iron residues.
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Concentrate the filtrate.
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Extract with DCM or EtOAc, wash with NaHCO₃, and dry.
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Final Product: 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxyaniline.
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Synthesis Workflow Diagram
Caption: Two-step convergent synthesis preserving the critical bromine handle.
Physicochemical Properties[2][5][8][10][11]
| Property | Value | Rationale |
| LogP (Predicted) | 2.4 – 2.8 | Moderate lipophilicity due to the aromatic rings and bromine, balanced by the polar amine and ether. |
| pKa (Amine) | ~4.5 – 5.0 | The aniline nitrogen is weakly basic, typical of ortho-substituted anilines. |
| pKa (Pyrazole) | ~2.5 | The pyrazole nitrogen is very weakly basic and will not be protonated at physiological pH. |
| Solubility | Low in Water; High in DMSO, MeOH, DCM | Requires organic co-solvents for biological assays. |
| H-Bond Donors | 1 (NH₂) | Primary amine acts as a donor. |
| H-Bond Acceptors | 3 (N, O) | Pyrazole N2, Methoxy O, Aniline N. |
Applications in Drug Discovery[1][8][9]
This molecule is a versatile "lynchpin" intermediate. Its specific geometry allows it to serve as a core scaffold for:
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Tyrosine Kinase Inhibitors (TKIs):
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The aniline amine is typically reacted with a heterocycle (e.g., chloropyrimidine, quinoline) to form the "hinge-binding" motif essential for kinase inhibition.
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The methoxy group often sits in a hydrophobic pocket (e.g., the gatekeeper region), improving potency and selectivity.
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Factor Xa Inhibitors:
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The bromopyrazole moiety can be coupled via Suzuki reaction to a phenyl-lactam or similar group (mimicking the P1/P4 pocket interactions of Apixaban).
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PROTAC Linkers:
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The bifunctional nature allows this molecule to serve as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand.
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Pharmacophore Map
Caption: Pharmacophore map highlighting the orthogonal reactive handles (Amine vs. Bromine).
Safety & Handling (MSDS Highlights)
As a halogenated aromatic amine, this compound must be handled with strict safety protocols.
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GHS Classification:
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Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed).
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Skin Sensitization: Category 1 (May cause an allergic skin reaction).
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Carcinogenicity: Suspected (typical of aniline derivatives).
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Aquatic Toxicity: Chronic Category 2.
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-
Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Containment: All weighing and transfer operations must be performed inside a fume hood .
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Storage: Store in a cool, dry place (2–8 °C), protected from light (to prevent debromination or oxidation of the amine).
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References
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General Synthesis of N-Arylpyrazoles
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Antilla, J. C., & Buchwald, S. L. (2001). "Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines." Organic Letters, 3(13), 2077–2079. Link
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Cristau, H. J., et al. (2004). "Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." European Journal of Organic Chemistry, 2004(3), 695–709. Link
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Related Compound Properties (4-Bromo-2-methoxyaniline)
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Medicinal Chemistry Applications
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Pinto, D. J. P., et al. (2007). "Discovery of Apixaban, a Highly Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor." Journal of Medicinal Chemistry, 50(22), 5339–5356. (Describes pyrazole-based scaffolds in anticoagulants). Link
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Safety Data (General Anisidines)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 3. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2167421-58-9|4-Bromo-2-(methoxymethoxy)aniline|BLD Pharm [bldpharm.com]
- 7. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
